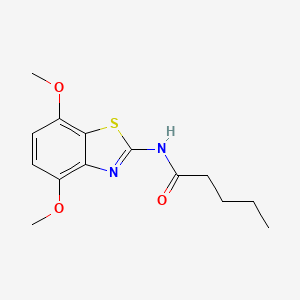

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide is a benzothiazole derivative featuring a pentanamide group at the 2-position of the benzothiazole core and methoxy substituents at the 4- and 7-positions. The benzothiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The dimethoxy groups may enhance solubility or modulate electronic effects, while the pentanamide chain could influence lipophilicity and bioavailability.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-4-5-6-11(17)15-14-16-12-9(18-2)7-8-10(19-3)13(12)20-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCJXMPZAHXUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar condensation reactions but are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.

Industry: Used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Key Findings and Implications

Structural Diversity : The pentanamide group is a common feature across analogs, suggesting its role in balancing lipophilicity and metabolic stability.

Role of Methoxy Groups : The 4,7-dimethoxy substitution in the target compound may enhance solubility compared to simpler phenyl analogs (e.g., N-(4-methoxyphenyl)pentanamide) .

Benzothiazole vs. Sulfonamide Cores : Benzothiazole derivatives (e.g., BTA) show promise in enzyme inhibition, while sulfonamide analogs excel in antimicrobial applications .

Data Gaps: Limited experimental data (e.g., melting points, IC₅₀ values) for this compound highlight the need for further characterization .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pentanamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole class of heterocyclic compounds, characterized by a benzothiazole moiety substituted with a pentanamide group. Its molecular formula is , with a molecular weight of approximately 298.38 g/mol. The presence of methoxy groups enhances its solubility and biological activity.

The primary biological target for this compound appears to be the enzyme DprE1 , which is crucial in the biosynthesis of arabinogalactan, an essential component of the cell wall in Mycobacterium tuberculosis . Inhibition of DprE1 disrupts the synthesis of arabinogalactan, leading to compromised bacterial cell wall integrity and subsequent cell death.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 - 1 µg/mL | |

| Staphylococcus aureus | 2 - 4 µg/mL | |

| Escherichia coli | 8 - 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Study: Anticancer Activity Evaluation

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

- Reduced cell viability by 60% at a concentration of 10 µM.

- Induction of apoptosis , as evidenced by increased levels of cleaved caspase-3 and PARP.

- Cell cycle arrest at the G2/M phase.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has moderate bioavailability (>52%) when administered orally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.